N-(4-Bromophenyl)-3-oxobutanamide
Overview
Description
N-(4-Bromophenyl)-3-oxobutanamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
The synthesis of this compound involves a reliable one-step process that illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8BrNO, with a molecular weight of 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .
Chemical Reactions Analysis
This compound has been involved in Suzuki cross-coupling reactions with various arylboronic acids in moderate to good yields . Both electron-donating and withdrawing functional groups were well tolerated in reaction conditions .
Scientific Research Applications
Synthesis and Toxicity Assessment
N-(4-Bromophenyl)-3-oxobutanamide and its derivatives have been studied for their toxicity and potential applications in safety assessments. Razzaghi-Asl et al. (2017) investigated the toxicity risk of a series of 3-oxobutanamide derivatives using human lymphocytes and isolated mitochondria. They found that these compounds exhibited low toxicity at lower concentrations but became toxic at higher concentrations, with some derivatives showing marked cellular and mitochondrial toxicity (Razzaghi-Asl et al., 2017).
Chemical Synthesis and Selectivity
The compound is also relevant in chemical synthesis. Zigterman et al. (2007) reported on the rhodium-catalyzed conjugate addition of 4-oxobutenamides with arylboronic acids. Their study demonstrated high regio- and enantioselectivity, offering potential applications in the synthesis of complex organic compounds (Zigterman et al., 2007).
Anticancer Activities
A novel bromophenol derivative, which includes this compound, has been synthesized and studied for its anticancer activities. Guo et al. (2018) found that this compound significantly blocked cell proliferation in human lung cancer cells and induced apoptosis. This suggests potential applications in developing new anticancer drugs (Guo et al., 2018).
Application in Drug Analysis
In the field of drug analysis, Goodwin et al. (2010) utilized a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging. They successfully profiled the distribution of a related compound, 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, in rat brain tissue sections (Goodwin et al., 2010).
Development of Novel Surfactants
Chen et al. (2013) synthesized a new surfactant containing a benzene ring, including 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, via a novel copper-catalyzed cross-coupling reaction. Their study indicated potential applications in creating unique surfactants with specific properties (Chen et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38418-24-5 | |
Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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